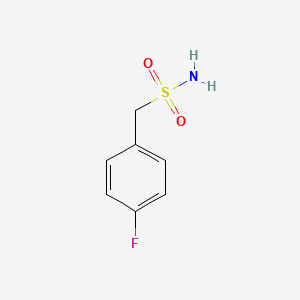

(4-Fluorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8FNO2S. It is a derivative of methanesulfonamide, where a fluorophenyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)methanesulfonamide typically involves the reaction of 4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: (4-Fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

Substitution Reactions: Various substituted phenylmethanesulfonamides.

Oxidation Reactions: Sulfonic acids or sulfonyl chlorides.

Coupling Reactions: Biaryl compounds with diverse functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Numerous studies have indicated that (4-Fluorophenyl)methanesulfonamide exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines, with IC50 values indicating potent cytotoxic effects. In a notable study, derivatives of this compound were tested against breast cancer models, resulting in significant inhibition of cell proliferation and induction of apoptosis .

Mechanism of Action

The anticancer effects are primarily attributed to the compound's ability to modulate signaling pathways associated with tumor growth. Specifically, it has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and associated with poor prognosis in cancer patients. By selectively inhibiting COX-2, this compound may reduce inflammation and tumor progression .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor in various metabolic pathways. Its ability to inhibit matrix metalloproteinases (MMPs) is particularly noteworthy. MMPs are critical in tumor metastasis and tissue remodeling, making their inhibition a valuable therapeutic strategy in cancer treatment .

Neuroprotective Effects

Recent research has explored the neuroprotective properties of this compound and its derivatives. In vitro studies have indicated that these compounds can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, treatment with related compounds resulted in improved neuronal survival and function.

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial properties. Studies indicate that it can effectively reduce infection rates caused by resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies demonstrated a significant decrease in bacterial load and improved survival rates in infected subjects treated with this compound .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Anticancer Activity | Significant inhibition of breast cancer cell proliferation | Potential for developing new cancer therapies |

| Neuroprotective Effects | Reduction of oxidative stress in neuronal cells | Possible treatment avenues for neurodegenerative diseases |

| Antimicrobial Efficacy | Enhanced survival rates in MRSA-infected models | New strategies for combating antibiotic resistance |

Mecanismo De Acción

The mechanism of action of (4-Fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- (4-Chlorophenyl)methanesulfonamide

- (4-Bromophenyl)methanesulfonamide

- (4-Methylphenyl)methanesulfonamide

Comparison:

- (4-Fluorophenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets compared to its chloro, bromo, and methyl analogs.

- The fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it a valuable candidate in drug development.

Actividad Biológica

(4-Fluorophenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a fluorinated phenyl group attached to a methanesulfonamide moiety, which contributes to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C7H8FNO2S, with a molecular weight of approximately 195.2 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and biological interactions, making it a subject of interest in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For example, it can inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria, thus exhibiting antimicrobial properties .

- Anticancer Activity : Studies suggest that this compound may interfere with cellular processes involved in tumor growth. Its halogen substituents enhance binding affinity to specific receptors or enzymes, potentially leading to inhibition of cancer cell proliferation .

Structure-Activity Relationships (SAR)

The structural features of this compound significantly influence its biological activity. The following table summarizes key structural characteristics and their impact on activity:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and binding affinity |

| Methanesulfonamide Group | Enhances solubility and potential for enzyme inhibition |

| Aromatic Ring | Contributes to π-π interactions with biological targets |

Research indicates that modifications to the fluorine position or the sulfonamide group can lead to variations in biological efficacy, highlighting the importance of SAR studies in drug development .

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited bacterial growth by targeting folic acid biosynthesis pathways. The compound exhibited an IC50 value comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Inflammation Modulation : Research has indicated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in activated immune cells. This suggests potential applications in treating inflammatory diseases .

Propiedades

IUPAC Name |

(4-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFNZIDBHPXLBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.